molecular formula C15H17NOS B2866478 N-(2,6-diethylphenyl)thiophene-2-carboxamide CAS No. 449154-56-7

N-(2,6-diethylphenyl)thiophene-2-carboxamide

Cat. No.: B2866478
CAS No.: 449154-56-7
M. Wt: 259.37
InChI Key: LHWKGTYIUGLNRX-UHFFFAOYSA-N
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Description

N-(2,6-diethylphenyl)thiophene-2-carboxamide: is a compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-diethylphenyl)thiophene-2-carboxamide typically involves the condensation of 2,6-diethylphenylamine with thiophene-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: N-(2,6-diethylphenyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding thiol or amine derivatives.

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • N-(2,6-dimethylphenyl)thiophene-2-carboxamide
  • N-(2,6-diisopropylphenyl)thiophene-2-carboxamide
  • N-(2,6-dichlorophenyl)thiophene-2-carboxamide

Comparison: N-(2,6-diethylphenyl)thiophene-2-carboxamide is unique due to the presence of ethyl groups at the 2 and 6 positions of the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its dimethyl and diisopropyl analogs, the diethyl derivative may exhibit different steric and electronic effects, leading to variations in its interaction with molecular targets and overall efficacy .

Properties

IUPAC Name

N-(2,6-diethylphenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NOS/c1-3-11-7-5-8-12(4-2)14(11)16-15(17)13-9-6-10-18-13/h5-10H,3-4H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHWKGTYIUGLNRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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